molecular formula C18H20ClFN4O2 B2641717 N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251559-93-9

N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2641717
CAS No.: 1251559-93-9
M. Wt: 378.83
InChI Key: ADMDSIIFFCTKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with methyl and pyrrolidin-1-yl groups. The acetamide moiety is further functionalized with a (2-chloro-4-fluorophenyl)methyl group.

Key structural features influencing its properties include:

  • Pyrimidinone core: A 1,6-dihydropyrimidin-6-one ring system, which can engage in hydrogen bonding due to the carbonyl group.
  • Pyrrolidine substituent: The pyrrolidin-1-yl group at position 2 of the pyrimidinone may enhance lipophilicity and modulate electronic effects.
  • Halogenated benzyl group: The 2-chloro-4-fluorophenylmethyl substituent likely increases metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O2/c1-12-8-17(26)24(18(22-12)23-6-2-3-7-23)11-16(25)21-10-13-4-5-14(20)9-15(13)19/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMDSIIFFCTKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the substituted phenyl group, followed by the formation of the pyrimidine ring and the pyrrolidine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of substituted derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₈H₂₀ClFN₄O
  • Molecular Weight : 378.8 g/mol
  • CAS Number : 1251559-93-9

Structural Characteristics

The compound features a pyrrolidinyl group and a substituted phenyl ring, which are crucial for its biological activity. The presence of chlorine and fluorine atoms enhances its pharmacological properties by affecting lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been investigated for its ability to inhibit viral replication, particularly against respiratory viruses such as respiratory syncytial virus (RSV). The mechanism involves disrupting the fusion of the virus with host cell membranes, similar to other non-nucleoside structured compounds that exhibit antiviral properties .

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth. Its structural analogs have been studied for their ability to inhibit enzymes critical for cancer cell proliferation. For instance, compounds with similar dihydropyrimidinyl structures have demonstrated efficacy against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest .

Neurological Disorders

N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has also been explored for potential applications in treating neurological disorders. Its ability to penetrate the central nervous system (CNS) makes it a candidate for further development in conditions such as Alzheimer's disease and Parkinson's disease, where acetylcholinesterase inhibition is beneficial .

Case Study 1: Antiviral Efficacy

A study conducted on structurally related compounds demonstrated that modifications in the pyrrolidinyl moiety significantly enhanced antiviral activity against RSV. The findings suggested that fine-tuning the substituents on the phenyl ring could optimize the compound's efficacy .

Case Study 2: Cancer Cell Inhibition

In vitro studies reported that derivatives of this compound exhibited potent cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 3: CNS Penetration Studies

Research focusing on CNS penetration indicated that modifications to the compound's structure could enhance its bioavailability in neurological applications. The pharmacokinetic profiles showed promising results in animal models, suggesting potential therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Core Modifications

Compound Name Pyrimidinone Substituents Acetamide Substituents Key Structural Differences Reference
Target Compound 4-methyl, 2-pyrrolidin-1-yl (2-chloro-4-fluorophenyl)methyl Reference compound
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-methyl, 2-thio 4-chlorophenyl Thioether linkage at pyrimidinone position 2; lacks pyrrolidine
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 6-methyl, 2-(4-methylpiperidin-1-yl) 2-fluorophenyl Piperidine instead of pyrrolidine; ether linkage at pyrimidinone position 4
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Not applicable (non-pyrimidinone core) 3-chloro-4-fluorophenyl Naphthalene substituent; simpler acetamide structure

Key Observations :

  • Halogenation Patterns : The 2-chloro-4-fluoro substitution in the target compound vs. 4-chloro () or 2-fluoro () may influence solubility and receptor affinity due to differences in dipole moments and steric hindrance.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Calculated LogP* Reference
Target Compound ~406.84 Not reported ~3.2 (estimated)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 323.79 >282 ~2.8
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 401.45 Not reported ~3.5

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s higher molecular weight and LogP compared to ’s analog suggest greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The absence of melting point data for the target compound highlights a gap in current characterization; analogs like those in exhibit high thermal stability (>230°C), likely due to strong intermolecular hydrogen bonding .

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, a compound with the CAS number 1251559-93-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H20ClFN4O
Molecular Weight378.8 g/mol
StructureStructure

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was shown to inhibit the growth of various cancer cell lines in vitro, demonstrating an IC50 value of approximately 10 µM in human cancer cell lines .

The mechanism of action for this class of compounds often involves the inhibition of specific protein targets within cancer cells. For example, some derivatives have been identified as inhibitors of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in tumor cells .

Antiviral Activity

In addition to antitumor effects, this compound has shown potential antiviral activity. Several studies have reported that related compounds can inhibit HIV replication by targeting viral reverse transcriptase . This suggests that the compound may also have utility in treating viral infections.

Antimicrobial Activity

Preliminary evaluations have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria at concentrations ranging from 0.5 to 1 mg/mL .

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on murine models revealed that administration of a derivative of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 100 mg/kg for two weeks, leading to a tumor growth inhibition rate of approximately 45% .

Case Study 2: Antiviral Activity Against HIV

In vitro studies demonstrated that a related compound significantly reduced HIV replication in infected cell lines. The compound was able to decrease viral load by more than 70% at concentrations as low as 5 µM, indicating its potential as an antiviral agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.